N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based compound featuring a 1,3,4-thiadiazole core linked to a thioacetamide group, a furan-2-ylmethyl substituent, and a 4-(4-methoxyphenyl)piperazine moiety. The furan moiety contributes aromaticity and may modulate lipophilicity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-27-16-6-4-15(5-7-16)24-8-10-25(11-9-24)19-22-23-20(30-19)29-14-18(26)21-13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQCIMTNARDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl2 can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The piperazine substituent significantly impacts physicochemical and biological properties. Key analogs include:
- 4-(4-Fluorophenyl)piperazine derivatives (e.g., , Compound 4g): Exhibits a melting point (mp) of 203–205°C. The electron-withdrawing fluorine atom may reduce solubility compared to methoxy groups .
- 4-(4-Chlorophenyl)piperazine derivatives (e.g., , Compound 4i): Mp 162–164°C. Chlorine’s hydrophobicity could enhance membrane permeability but reduce aqueous solubility .
- 4-(4-Methoxyphenyl)piperazine derivatives (e.g., , Compound 13): Mp 289–290°C. The methoxy group improves solubility via hydrogen bonding, a feature shared with the target compound .
Core Heterocycle Modifications
- Benzothiazole derivatives (, Compound 3f): Features a methylenedioxybenzothiazole core with a 4-methoxyphenylpiperazine group (mp 228°C). The bulkier core may hinder cellular uptake compared to thiadiazole .
Acetamide Side-Chain Variations
- Benzofuran-oxadiazole hybrids (, Compound 2a): Replaces thiadiazole with oxadiazole and furan with benzofuran. Such modifications are associated with antimicrobial activity, suggesting the target’s furan group may confer similar properties .
Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion of Findings
- Piperazine Substituents : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to chloro or fluoro analogs, as evidenced by higher melting points in methoxy derivatives (e.g., 289–290°C in thiazole-based Compound 13 vs. 203–205°C in fluoro-substituted Compound 4g ).
Biological Activity
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a furan ring, a thiadiazole moiety, and a piperazine derivative, which may contribute to its biological activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 445.6 g/mol. The presence of the furan and thiadiazole rings, along with the piperazine group, suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.6 g/mol |
| Structural Features | Furan ring, thiadiazole, piperazine |
The biological activity of this compound is primarily linked to its structural components. The furan and thiadiazole moieties are known for their roles in various pharmacological activities, including anticancer and antimicrobial properties. Studies have indicated that compounds containing thiadiazole derivatives often demonstrate significant antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens .
Anticancer Potential
Research has shown that thiadiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
A notable study evaluated the anticancer effects of related thiadiazole derivatives on A549 (lung cancer) and Bcap-37 (breast cancer) cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that thiadiazole-containing compounds can effectively combat both Gram-positive and Gram-negative bacteria. For example, the introduction of specific substituents on the thiadiazole ring has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Activity Assessment
In a study conducted by Kumar et al., several thiadiazole derivatives were synthesized and tested for their anticancer properties. The findings revealed that compounds with electron-withdrawing groups on the benzene ring exhibited higher cytotoxicity against A549 cells compared to those with electron-donating groups. This suggests that structural modifications can significantly influence biological activity .
Study 2: Antimicrobial Screening
A comprehensive screening of thiadiazole derivatives against various bacterial strains was performed by Bhatt et al., which demonstrated that specific substitutions at different positions on the thiadiazole nucleus markedly affected antimicrobial efficacy. The study highlighted that compounds with para-substituted benzene rings showed enhanced antibacterial activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the thiadiazole-thiol intermediate (e.g., 5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol) can react with 2-chloro-N-(furan-2-ylmethyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base in anhydrous DMF or ethanol under reflux .
- Optimization : Reaction yields depend on solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios. TLC monitoring (e.g., silica gel, chloroform:methanol 9:1) and recrystallization (ethanol or acetonitrile) improve purity .
Table 1: Example Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiadiazole-thiol intermediate | 1.0 | DMF | 80 | 65–70 |
| 2-Chloroacetamide derivative | 1.1 | Ethanol | 60 | 55–60 |
Q. How is structural characterization performed for this compound?
- Techniques :
- 1H/13C NMR : Confirm the presence of furan methyl protons (δ 4.2–4.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and thiadiazole carbons (δ 160–170 ppm) .
- IR Spectroscopy : Identify thioacetamide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 487.2) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Approach :
-
PASS Program : Predicts potential antibacterial, anti-inflammatory, or enzyme-inhibitory activity based on structural analogs (e.g., thiadiazole-piperazine derivatives show COX/LOX inhibition) .
-
Molecular Docking : Models interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR). The 4-methoxyphenyl group may bind to hydrophobic pockets, while the thiadiazole sulfur engages in hydrogen bonding .
Table 2: Predicted Biological Activities
Target Enzyme Binding Energy (kcal/mol) Key Interactions Cyclooxygenase-2 -8.2 Hydrophobic, H-bonding Lipoxygenase -7.8 π-Stacking, Van der Waals
Q. How can structural modifications improve anti-exudative activity, and what SAR trends are observed?
- SAR Insights :
- Furan Methyl Group : Substitution with bulkier groups (e.g., isopropyl) reduces solubility but enhances membrane permeability .
- Piperazine Ring : Electron-donating groups (e.g., 4-methoxyphenyl) improve binding to G-protein-coupled receptors .
- Experimental Design : Synthesize analogs (e.g., replacing thiadiazole with triazole) and test in carrageenan-induced edema models. Compare ED₅₀ values and logP data .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Analysis Framework :
Assay Variability : Compare IC₅₀ values using standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
Structural Purity : Verify compound integrity via HPLC (>95% purity) to rule out byproducts .
Pharmacokinetic Factors : Evaluate metabolic stability (e.g., microsomal incubation) to explain discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
